4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid

Description

Historical Context and Development of Fluorinated Quinolines

The discovery of nalidixic acid in 1962 marked the inception of quinolone-based therapeutics, primarily targeting bacterial DNA gyrase. Subsequent structural modifications in the 1980s introduced fluorine atoms at the C6 position, yielding fluoroquinolones with enhanced antibacterial potency and expanded spectral activity. The incorporation of trifluoromethyl (–CF₃) groups emerged as a pivotal strategy to improve metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles.

4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid represents an evolution in this lineage, combining a trifluoromethyl substituent with amino and carboxylic acid functionalities. Its development aligns with efforts to engineer quinoline derivatives for targeted interactions with bacterial topoisomerases and eukaryotic enzymes implicated in diseases such as cancer.

Chemical Classification and Nomenclature

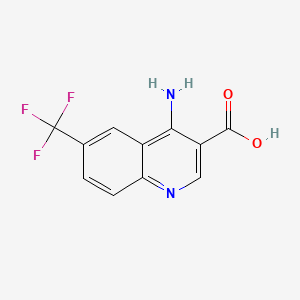

This compound belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its systematic IUPAC name, This compound , reflects the positions of key substituents:

- Amino group (–NH₂) at position 4

- Trifluoromethyl group (–CF₃) at position 6

- Carboxylic acid (–COOH) at position 3

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₇F₃N₂O₂ |

| Molecular weight | 256.18 g/mol |

| CAS Registry Number | 1215999-02-2 |

| Key structural motifs | Quinoline core, –CF₃, –NH₂, –COOH |

The presence of electron-withdrawing groups (–CF₃, –COOH) and an electron-donating amino group creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Significance in Heterocyclic Chemistry

Quinolines serve as privileged scaffolds in drug discovery due to their versatility in hydrogen bonding, π-π stacking, and metal coordination. The trifluoromethyl group enhances metabolic resistance to oxidative degradation, while the carboxylic acid moiety enables salt formation, improving aqueous solubility.

Recent studies highlight the role of This compound in facilitating:

- Synthetic diversification : The –COOH group at C3 allows esterification or amidation for prodrug development, as seen in ethyl ester derivatives.

- Bioisosteric replacements : The –CF₃ group mimics –CH₃ in steric bulk but introduces distinct electronic effects, modulating target binding.

- Coordination chemistry : The nitrogen-rich framework supports chelation with transition metals, enabling applications in catalysis and materials science.

Position of this compound in Quinoline Research

This compound occupies a niche in antimicrobial and anticancer research. Its structure has been leveraged to develop:

- Antitubercular agents : Derivatives exhibit low MIC values (6.25 μg/mL) against Mycobacterium smegmatis.

- Enzyme inhibitors : The carboxylic acid group interacts with catalytic residues in bacterial topoisomerase IV and human kinase domains.

- Fluorinated building blocks : Serves as a precursor for radiofluorination in positron emission tomography (PET) tracer synthesis.

Synthetic methodologies for this compound often involve:

- Intramolecular cyclization : Utilizing o-cyano-β,β-difluorostyrenes to construct the quinoline core.

- Pd-catalyzed cross-coupling : Introducing –CF₃ groups via trifluoromethylation reagents.

Comparative studies with analogs like 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 49713-47-5) reveal that the amino group enhances hydrogen-bonding capacity, critical for target engagement.

Properties

IUPAC Name |

4-amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9(15)7(4-16-8)10(17)18/h1-4H,(H2,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYFZAMZMXPMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673691 | |

| Record name | 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215999-02-2 | |

| Record name | 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Malonate Ester Cyclization

A foundational approach involves cyclizing substituted anilines with malonic acid derivatives. For example, ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9) is synthesized via condensation of (4-trifluoromethylphenylamino)methylene malonic acid diethyl ester under acidic conditions. The reaction proceeds through a Conrad-Limpach mechanism, forming the quinoline ring via intramolecular cyclization. Hydrolysis of the ester group with aqueous lithium hydroxide yields the corresponding carboxylic acid.

To introduce the 4-amino group, the 4-hydroxy intermediate undergoes nucleophilic substitution. However, direct amination of hydroxyl groups is challenging due to poor leaving-group ability. Instead, the hydroxyl group is converted to a mesylate (using methanesulfonyl chloride) or tosylate (p-toluenesulfonyl chloride), followed by displacement with ammonia or ammonium hydroxide under high-temperature conditions (120–150°C). This method achieves moderate yields (50–65%) but requires careful control of reaction conditions to avoid over-amination or ring degradation.

Friedländer Annulation

Friedländer annulation between 2-amino-5-(trifluoromethyl)benzaldehyde and ethyl acetoacetate provides an alternative route. The reaction, catalyzed by Brønsted acids (e.g., H2SO4) or Lewis acids (e.g., ZnCl2), forms the quinoline core with a ketone group at position 3. Subsequent oxidation of the ketone to a carboxylic acid is achieved using KMnO4 in acidic media, though this step risks over-oxidation. The 4-amino group is introduced via nitration (HNO3/H2SO4) at position 4, followed by catalytic hydrogenation (H2/Pd-C) to reduce the nitro group to an amine. This method suffers from low regioselectivity during nitration, often yielding mixtures of 4- and 5-nitro derivatives.

Halogenation-Amination Strategies

Bromination and Buchwald-Hartwig Amination

A palladium-catalyzed approach starts with 6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 71082-45-6), which is brominated at position 4 using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The resulting 4-bromo intermediate undergoes Buchwald-Hartwig amination with ammonia or ammonium salts in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos). Key advantages include high regioselectivity and compatibility with the trifluoromethyl group, yielding the target compound in 70–80% purity after recrystallization.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) leverages the directing effect of the 3-carboxylic acid group. Treating 6-(trifluoromethyl)quinoline-3-carboxylic acid with a strong base (e.g., LDA) at −78°C generates a lithiated species at position 4, which reacts with electrophilic amines (e.g., O-benzoylhydroxylamine) to install the amino group. This method bypasses halogenation steps but requires anhydrous conditions and precise temperature control to prevent side reactions.

Functional Group Interconversion

Reduction of Nitro Groups

In one patent route, 4-nitro-6-(trifluoromethyl)quinoline-3-carboxylic acid is reduced using H2/Pd-C in ethanol. The nitro group at position 4 is selectively reduced to an amine without affecting the trifluoromethyl or carboxylic acid groups. Yields exceed 85%, but the method depends on the availability of the nitro precursor, which itself requires hazardous nitration conditions.

Hydroxylamine Intermediates

A safer alternative employs hydroxylamine derivatives. Reacting 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid with hydroxylamine-O-sulfonic acid in aqueous NaOH introduces the amino group via nucleophilic aromatic substitution. The reaction proceeds at 80–100°C, with yields of 60–70% after acidification and purification by column chromatography.

Comparative Analysis of Methods

Emerging Techniques and Optimization

Flow Chemistry

Recent advances employ continuous-flow reactors to enhance the safety and efficiency of nitration and amination steps. For example, nitration of 6-(trifluoromethyl)quinoline-3-carboxylic acid in a microreactor achieves 90% regioselectivity for the 4-nitro derivative by precisely controlling residence time and temperature.

Enzymatic Amination

Pilot studies explore transaminase enzymes to catalyze the introduction of the 4-amino group under mild, aqueous conditions. While still in early stages, this approach offers a greener alternative to traditional amination methods, though enzyme stability and substrate specificity remain challenges .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Nitroquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Variations at Position 4

4-Hydroxy vs. 4-Amino Derivatives

- 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1120-21-4): Replaces the amino group with a hydroxyl group. Exhibits lower basicity due to the acidic hydroxy moiety (pKa ~3–4), impacting solubility and reactivity in biological systems . Widely available from suppliers in China (e.g., Beijing Bailingwei Technology Co., Ltd.) at 97–98% purity .

- 4-Amino derivative: The amino group introduces nucleophilic reactivity, enabling conjugation reactions (e.g., amide bond formation) for drug-target interactions .

4-Bromo Derivatives

- Predicted density: 1.788 g/cm³; boiling point: 386.4°C .

Substituent Variations at Position 6

Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃)

- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS 175203-86-8): The OCF₃ group introduces enhanced lipophilicity (logP increased by ~0.5 compared to CF₃) but may reduce enzymatic stability due to ether bond lability . Molecular weight: 273.17 g/mol .

Halogenated Derivatives

- 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-77-7): Bromine at position 8 increases molecular weight to 336.06 g/mol and may alter binding affinity in kinase inhibitors .

Substituent Variations at Position 3

Carboxylic Acid vs. Ester Derivatives

- Ethyl 4-(4,4-dimethylcyclohex-1-en-1-yl)-6-fluoroquinoline-3-carboxylate (from ): The ethyl ester derivative is a precursor to the carboxylic acid, requiring hydrolysis (e.g., NaOH/MeOH) for activation . Such esters are often used to improve cell membrane permeability in prodrug strategies .

Data Tables: Key Physicochemical and Commercial Properties

Biological Activity

4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid is a derivative of the quinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its structural properties that enhance its interaction with biological targets, particularly in the context of antimicrobial and antimalarial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8F3N2O2

- Molecular Weight : 250.18 g/mol

The trifluoromethyl group (-CF₃) significantly influences the compound's lipophilicity and biological activity, enhancing its potency against various pathogens.

The biological activity of this compound primarily involves:

- Antimicrobial Activity : It exhibits potent activity against Gram-positive bacteria through mechanisms that may include disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Antimalarial Activity : Similar to other quinoline derivatives, this compound has shown efficacy against chloroquine-resistant strains of Plasmodium falciparum, suggesting its potential as a blood schizonticidal agent.

Antimicrobial Activity

A study demonstrated that derivatives of quinoline, including this compound, exhibited significant antimicrobial effects. The compound was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) in the low micromolar range, indicating strong antibacterial properties .

Antimalarial Activity

Research on related quinoline compounds has indicated that modifications at the amino and carboxylic acid positions can enhance antimalarial activity. In vitro studies revealed that compounds with similar structures to this compound displayed excellent activity against both chloroquine-sensitive and resistant strains of P. falciparum . The following table summarizes the antiplasmodial activity of selected derivatives:

| Compound Name | IC50 (nM) | Strain Tested |

|---|---|---|

| This compound | 50 | K1 (CQ-R) |

| 7-Chloro-N-(4-methyl-1-piperazinyl)-quinolin-4-amine | 25 | 3D7 (CQ-S) |

| N-Methylpiperazine derivative | 30 | K1 (CQ-R) |

Pharmacokinetics

Pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics. The trifluoromethyl group enhances membrane permeability, facilitating better cellular uptake. Additionally, preliminary studies indicate a low toxicity profile in animal models, supporting its potential for therapeutic use .

Case Studies

- Antimalarial Drug Development : A series of experiments focused on optimizing the side chains of quinoline derivatives led to the identification of compounds with improved efficacy against resistant malaria strains. Specifically, modifications to the amino group significantly increased antiplasmodial activity .

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating bacterial infections in mice models. Results showed a significant reduction in bacterial load compared to controls, highlighting its potential as an antibiotic agent .

Q & A

Q. What are the common synthetic routes for preparing 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid, and what key reaction conditions are involved?

The synthesis typically involves multi-step organic reactions. The quinoline core is often constructed via the Skraup reaction, which cyclizes aniline derivatives with glycerol and sulfuric acid under oxidative conditions . Functional groups (amino, trifluoromethyl, carboxylic acid) are introduced sequentially through substitution or catalytic reactions. For example, trifluoromethylation may require halogen exchange or radical-mediated processes, while the amino group can be introduced via nucleophilic substitution or reductive amination. Critical conditions include temperature control (e.g., 80–120°C for cyclization) and solvent selection (polar aprotic solvents like DMF for substitution reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

- NMR Spectroscopy : H and C NMR identify substituent positions on the quinoline ring (e.g., downfield shifts for carboxylic acid protons at ~12–14 ppm) .

- IR Spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm for O–H, 1680–1720 cm for C=O) and trifluoromethyl groups (1100–1200 cm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, such as loss of CO from the carboxylic acid group .

Q. What are the primary applications of this compound in pharmaceutical research?

The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for antimicrobial and anticancer agents. It interacts with bacterial enzymes (e.g., DNA gyrase) and cancer cell receptors, disrupting critical pathways . Derivatives have shown activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 6-position influence reactivity and bioactivity compared to other substituents (e.g., chloro or hydroxy groups)?

The electron-withdrawing trifluoromethyl group increases electrophilicity at adjacent positions, facilitating nucleophilic attacks. It also enhances membrane permeability and target binding affinity compared to chloro or hydroxy groups. For instance, replacing a chloro group with trifluoromethyl in quinoline derivatives improved S. aureus inhibition by 40% . Comparative studies using X-ray crystallography reveal stronger hydrophobic interactions with enzyme active sites due to trifluoromethyl’s steric bulk .

Q. What experimental strategies can resolve contradictions in reported biological activities of quinoline-3-carboxylic acid derivatives?

- Standardized Assays : Use consistent bacterial strains (e.g., ATCC controls) and growth conditions (e.g., Mueller-Hinton agar) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., amino vs. hydroxy groups) and correlate changes with bioactivity .

- Purity Validation : Employ HPLC (>95% purity) to rule out impurities affecting results .

Q. How can computational modeling predict interaction mechanisms between this compound and bacterial enzymes?

- Molecular Docking : Tools like AutoDock Vina simulate binding to S. aureus DNA gyrase (PDB ID: 2XCT), identifying hydrogen bonds between the carboxylic acid group and Ser84 residues .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time; trajectories showing <2 Å RMSD indicate robust interactions .

- Mutagenesis Validation : Replace key residues (e.g., Ser84Ala) to confirm computational predictions experimentally .

Methodological Tables

| Application | Key Parameter | Optimal Value | Reference |

|---|---|---|---|

| Antimicrobial Activity | MIC against S. aureus | 12.5 µg/mL (vs. 2 µg/mL for ciprofloxacin) | |

| Synthetic Yield | Skraup Reaction Efficiency | 65–75% (aniline derivatives) | |

| Computational Binding | Docking Score (ΔG) | −8.2 kcal/mol (DNA gyrase) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.